N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
説明
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- N-cyclopentylcarboxamide at position 8, which may influence lipophilicity and receptor binding.
- 4-(3-methylbutyl) substituent, contributing to steric bulk and hydrophobic interactions.
- 5-oxo moiety, which could enhance hydrogen-bonding capacity.
特性
IUPAC Name |
N-cyclopentyl-4-(3-methylbutyl)-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O2S/c1-18(2)14-15-32-26(35)23-13-12-21(25(34)29-22-6-4-5-7-22)16-24(23)33-27(32)30-31-28(33)36-17-20-10-8-19(3)9-11-20/h8-11,18,21-24,27,30H,4-7,12-17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFSBKDYDYZDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure
The compound features a complex structure characterized by a triazoloquinazoline core, which is known for various biological activities. The presence of sulfur and multiple alkyl groups enhances its potential interactions within biological systems.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, IMB-1406 , a compound with structural similarities, was shown to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering the balance between pro-apoptotic and anti-apoptotic factors . This suggests that N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may possess similar mechanisms that warrant further investigation.
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cancer progression. For example, docking studies have demonstrated that related compounds bind effectively to the active sites of farnesyltransferase receptors . This interaction is crucial as farnesyltransferase plays a significant role in cell signaling pathways related to cancer.
In Vitro Studies
In vitro assays are essential for evaluating the cytotoxic effects of N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. Preliminary results indicate that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. Further studies are required to elucidate the specific pathways through which this compound exerts its effects.
Case Studies
A notable study involved the synthesis and evaluation of structurally analogous compounds which demonstrated promising results in inhibiting tumor growth in animal models. These findings highlight the potential therapeutic applications of N-cyclopentyl derivatives in oncology.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogues
A. F472-0542 (N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide)
- Structural Differences :
- Sulfanyl group: 2-oxo-2-phenylethyl vs. 4-methylbenzyl in the target compound.
- Impact : The phenyl vs. methylbenzyl substituent alters electronic properties (electron-withdrawing vs. donating) and steric accessibility.
- Synthetic Relevance : Both compounds likely share synthetic pathways involving cyclization and sulfanyl group introduction.
B. Patented Triazoloquinazoline Derivatives (Examples 112 and 113)
- Example 112 : Features a 5-fluoro substituent and trifluoropropan-2-yloxy group.
- Example 113 : Contains a cyclohexylethoxy group and tetrahydrothiopyran moiety.
- Carboxamide substituents (cyclopentyl vs. tetrahydrothiopyran) may affect metabolic stability.
Bioactive Triazole Derivatives
1,2,4-Triazole derivatives exhibit antimicrobial and anti-inflammatory activities. Unlike the target compound’s fused triazoloquinazoline core, simpler triazoles (e.g., 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene) have planar structures with fewer steric constraints, possibly limiting their target selectivity compared to the quinazoline-fused system.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Fluorinated derivatives (Example 112) may exhibit enhanced metabolic stability but reduced blood-brain barrier penetration compared to the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of quinazoline precursors with triazole-forming agents. Key steps include:
- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux conditions (ethanol, 80°C) .
- Step 2 : Introduction of the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity .
- Step 3 : Sulfanyl group incorporation via nucleophilic substitution with [(4-methylphenyl)methyl]thiol in DMF at 60°C .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance yield), catalyst selection (e.g., benzyltributylammonium bromide for phase-transfer reactions), and reaction time optimization (monitored via TLC) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the cyclopentyl group shows distinct multiplet signals at δ 1.5–2.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 576.2543) .
- Infrared Spectroscopy (IR) : Key bands include C=O stretch (~1680 cm⁻¹) and S–C absorption (~650 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) resolve polar impurities .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer :
- Antimicrobial Screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in μg/mL) .
- Anticancer Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values; triazole and sulfanyl groups enhance DNA intercalation or topoisomerase inhibition .
- Enzyme Inhibition : Kinase or protease inhibition studies (e.g., fluorescence-based assays) identify target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar quinazoline-triazole hybrids?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 4-methylphenyl with 4-chlorophenyl in analogs alters logP and membrane permeability) .
- Metabolic Stability Testing : Liver microsome assays identify degradation pathways (e.g., CYP450-mediated oxidation of the cyclopentyl group) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or DHFR, explaining discrepancies in experimental IC₅₀ values .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to the carboxamide moiety, enhancing water solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release .
- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification to assess Cmax, Tmax, and AUC .
Q. How can researchers elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins; identify via SDS-PAGE and MALDI-TOF .
- Gene Expression Profiling : RNA-seq or qPCR on treated cells to track pathways (e.g., apoptosis markers like caspase-3) .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., DAPI for nuclear damage) visualizes subcellular effects .
Q. What experimental designs address low yield in the final synthetic step?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to vary temperature (50–100°C), solvent (DMF vs. DMSO), and catalyst loading (0.1–5 mol%) .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized sulfanyl groups); add antioxidants like BHT to suppress .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing reaction time from 24h to 2h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
